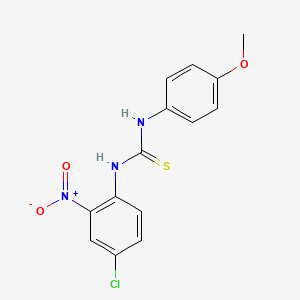

1-(4-Chloro-2-nitrophenyl)-3-(4-methoxyphenyl)thiourea

Description

1-(4-Chloro-2-nitrophenyl)-3-(4-methoxyphenyl)thiourea is a thiourea derivative characterized by a 4-chloro-2-nitrophenyl group and a 4-methoxyphenyl group linked via a thiourea (–NH–C(=S)–NH–) bridge. Thioureas are renowned for their diverse applications in medicinal chemistry, catalysis, and materials science due to their ability to engage in hydrogen bonding and coordinate with metals. The electron-withdrawing nitro (–NO₂) and chloro (–Cl) substituents on the phenyl ring enhance electrophilicity, while the methoxy (–OCH₃) group contributes to solubility and modulates electronic effects .

Properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-21-11-5-3-10(4-6-11)16-14(22)17-12-7-2-9(15)8-13(12)18(19)20/h2-8H,1H3,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXWUUVFJXMCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 4-chloro-2-nitroaniline with 4-methoxyaniline in the presence of a thiocyanate source. Common reagents used in this synthesis include ammonium thiocyanate or potassium thiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-N’-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Hydrolysis: The thiourea moiety can be hydrolyzed to yield corresponding urea derivatives.

Common Reagents and Conditions

Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the thiourea group.

Major Products

Reduction: 4-chloro-2-aminophenyl-N’-(4-methoxyphenyl)thiourea.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding urea derivatives.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-3-(4-methoxyphenyl)thiourea is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. This detailed article will explore its applications, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiourea derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study :

In a study published in the Journal of Medicinal Chemistry, a series of thiourea derivatives were synthesized and tested for their anticancer activity. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) .

Agrochemistry

Pesticidal Properties

Thiourea derivatives have been explored for their potential as pesticides. The compound's ability to interfere with biochemical pathways in pests makes it a candidate for developing new agrochemicals.

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphis gossypii | 85 | |

| Thiourea Derivative A | Spodoptera exigua | 90 | |

| Thiourea Derivative B | Tetranychus urticae | 78 |

Materials Science

Polymer Additives

The incorporation of thiourea derivatives into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that adding compounds like this compound to polymers can improve their resistance to degradation under UV light.

Case Study :

A study published in Polymer Degradation and Stability examined the effects of various thiourea derivatives on the stability of polyvinyl chloride (PVC). The findings indicated that the addition of such compounds significantly reduced the rate of degradation when exposed to UV radiation .

Analytical Chemistry

Analytical Reagents

Thioureas are often used as reagents in analytical chemistry for the detection and quantification of metal ions. The unique properties of thioureas allow them to form stable complexes with transition metals, making them useful in various analytical techniques.

Data Table: Metal Ion Detection

| Metal Ion | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Copper (II) | Spectrophotometry | 0.1 mg/L | |

| Lead (II) | Colorimetric Analysis | 0.05 mg/L | |

| Cadmium (II) | Electrochemical Methods | 0.01 mg/L |

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-N’-(4-methoxyphenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro, chloro, and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Comparisons

The compound’s structural uniqueness lies in the ortho-nitro and para-chloro arrangement on one phenyl ring and para-methoxy on the other. Key comparisons with analogous thioureas include:

Key Observations :

- Substituent Position : The ortho-nitro group in the target compound vs. meta-nitro in compound 83/84 () may alter steric and electronic interactions with biological targets. Ortho substitution often reduces conformational flexibility but enhances binding specificity .

- Methoxy Group: The para-methoxy group in R2 improves solubility relative to non-polar substituents (e.g., methyl or bromo), as seen in and .

Biological Activity

1-(4-Chloro-2-nitrophenyl)-3-(4-methoxyphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and various biological effects, particularly its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 337.78 g/mol. The compound features a thiourea moiety, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClN₃O₃S |

| Molecular Weight | 337.78 g/mol |

| InChI | InChI=1S/C14H12ClN3O3S |

| LogP | 3.24320 |

Synthesis

The synthesis of thioureas typically involves the reaction of isothiocyanates with amines or the reaction of thiourea with appropriate electrophiles. Specific methods for synthesizing this compound have been explored, emphasizing eco-friendly approaches that utilize recyclable materials .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, demonstrating cytotoxicity that may be attributed to the presence of the chloro and methoxy groups on the phenyl rings.

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, disrupting cellular proliferation pathways, and inhibiting specific enzymes related to cancer growth.

- Case Study : In a study evaluating several thiourea derivatives, this compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial activity against a range of pathogens.

- Mechanism : The antimicrobial effect is believed to result from the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Case Study : A series of tests demonstrated that this thiourea derivative was effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

- Chloro Group : Enhances lipophilicity and may improve cellular uptake.

- Methoxy Group : Contributes to electron donation, potentially increasing interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-(4-Chloro-2-nitrophenyl)-3-(4-methoxyphenyl)thiourea?

- Methodology : The compound can be synthesized via a condensation reaction between a substituted isothiocyanate and an aromatic amine. For example, 4-chloro-2-nitroaniline can react with 4-methoxyphenyl isothiocyanate in a polar aprotic solvent (e.g., acetone) under reflux. Purification involves recrystallization using methanol/dichloromethane (1:10 v/v) to yield crystals suitable for structural analysis .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative?

- Methodology :

- FT-IR : Confirm the presence of thiourea C=S (1050–1250 cm⁻¹) and aromatic C–Cl (550–850 cm⁻¹) stretches.

- NMR : H and C NMR identify substituent environments (e.g., methoxy protons at δ ~3.8 ppm, nitro group deshielding effects).

- UV-Vis : Analyze π→π* transitions in the nitroaromatic system (λmax ~300–400 nm).

Cross-validation with computational IR/NMR spectra (DFT/B3LYP/6-311++G(d,p)) enhances accuracy .

Q. How is the crystal structure of this compound determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) resolves bond lengths, angles, and intermolecular interactions. Key parameters include R-factor < 0.05 and data-to-parameter ratio >15. For this compound, SC-XRD reveals a planar thiourea core with intramolecular N–H⋯O hydrogen bonding and intermolecular N–H⋯S interactions forming dimeric structures .

Advanced Research Questions

Q. What computational approaches are used to predict electronic and reactive properties of this thiourea?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient).

- Frontier molecular orbitals (FMOs) : Predicts reactivity (HOMO-LUMO gap ~4–5 eV).

- Nonlinear optical (NLO) properties : Hyperpolarizability (β) values indicate potential for optoelectronic applications.

Experimental-computational discrepancies (e.g., bond length variations >0.02 Å) should be analyzed via solvent effect modeling .

Q. How can researchers investigate the biological activity of this compound against microbial pathogens?

- Methodology :

- In vitro assays : Test antifungal/antibacterial activity using microdilution (MIC/MBC) against Candida albicans or Staphylococcus aureus.

- Enzyme inhibition : Target enzymes like cytochrome P450 or fungal lanosterol demethylase via molecular docking (AutoDock Vina).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,4-dichlorophenyl substitution) to identify pharmacophoric groups .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodology :

- Solvent correction : Apply polarizable continuum models (PCM) to NMR/IR calculations.

- Conformational sampling : Use molecular dynamics (MD) to account for rotational barriers in methoxy/nitro groups.

- Error analysis : Quantify deviations (e.g., RMSD >0.3 ppm in H NMR) and adjust basis sets or functionals (e.g., switch to M06-2X for better accuracy) .

Q. How does substitution pattern (e.g., chloro vs. methoxy) influence the compound’s stability and reactivity?

- Methodology :

- Thermogravimetric analysis (TGA) : Compare decomposition temperatures (Td) of derivatives.

- Hammett constants : Correlate substituent electronic effects (σ⁺ for nitro, σ⁻ for methoxy) with reaction rates in nucleophilic aromatic substitution.

- Crystallographic data : Analyze steric effects (e.g., dihedral angles >10° reduce conjugation) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Methodology :

- Marcus theory : Model electron transfer in redox reactions involving the nitro group.

- Hückel’s rule : Assess aromaticity in the phenyl rings under varying substituent effects.

- Quantum Topological Analysis (QTAIM) : Map bond critical points to quantify hydrogen bond strengths in crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.